1-Benzyl-4-glycidylpiperazine

Übersicht

Beschreibung

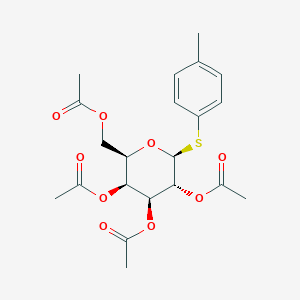

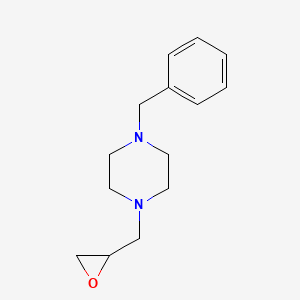

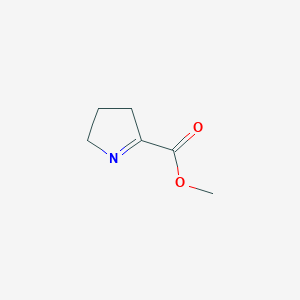

1-Benzyl-4-glycidylpiperazine (1-Bn-4-GlyPip) is an important compound used in a variety of scientific applications. It is a heterocyclic amine that belongs to the piperazine family. It is a colorless, odorless, and crystalline solid with a molecular weight of 219.32 g/mol. 1-Bn-4-GlyPip is a versatile compound that is widely used in organic synthesis, pharmaceutical research, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Biological Applications

One study discussed an enantioselective synthesis route leading to furanose and pyranose nucleosides featuring spirodiketopiperazines at the anomeric position. This research is significant for the development of novel nucleoside analogs, which are crucial in medicinal chemistry for their antiviral and anticancer properties (Paquette, Brand, & Behrens, 1999).

Discovery of Novel Inhibitors

Another study led to the discovery of benzoylpiperazines as a new class of potent and selective GlyT1 inhibitors. GlyT1 inhibitors are researched for their potential in treating neurological and psychiatric disorders, indicating that compounds related to 1-Benzyl-4-glycidylpiperazine could have therapeutic applications (Pinard et al., 2008).

Synthetic Methodologies

Research on the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids demonstrates the versatility of piperazine derivatives in synthesizing heterocyclic compounds, which are essential in drug development (Petasis & Patel, 2000).

Structure Elucidation of Designer Compounds

The structure elucidation of a new designer benzylpiperazine highlights the importance of understanding the chemical structure of novel synthetic compounds, which can aid in the regulation and control of potentially harmful substances (Westphal et al., 2009).

Insights into Glycine Reuptake Inhibition

A study provided structural insights into the inhibition of glycine reuptake by analyzing the human glycine transporter 1 (GlyT1) in complex with a benzoylpiperazine chemotype inhibitor. This research is fundamental for designing new drugs targeting GlyT1 to treat central nervous system disorders (Shahsavar et al., 2021).

Wirkmechanismus

Target of Action

1-Benzyl-4-glycidylpiperazine is a synthetic compound It is known that benzylpiperazine, a related compound, acts on the serotonergic and dopaminergic receptor systems .

Mode of Action

Benzylpiperazine, a structurally similar compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized in the liver and excreted renally . The bioavailability of benzylpiperazine is unknown .

Result of Action

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties .

Eigenschaften

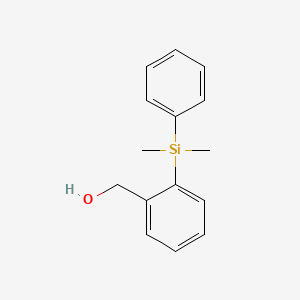

IUPAC Name |

1-benzyl-4-(oxiran-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)11-14-12-17-14/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBBIQDCHKBYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458377 | |

| Record name | 1-Benzyl-4-glycidylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335165-57-6 | |

| Record name | 1-Benzyl-4-glycidylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B1610183.png)

![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)